5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2S/c9-8-10-7(11-15-8)5-2-1-3-6(4-5)12(13)14/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDDIKIRKAFSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258297 | |
| Record name | 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72802-02-9 | |
| Record name | 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72802-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 5 Chloro 3 3 Nitrophenyl 1,2,4 Thiadiazole
Nucleophilic Substitution Reactions at the C5 Position of 1,2,4-Thiadiazoles
The 1,2,4-thiadiazole (B1232254) ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack, while rendering the ring relatively inert towards electrophilic substitution. isres.orgchemicalbook.comresearchgate.net Research has established that the C5 position of substituted 1,2,4-thiadiazoles is the most reactive site for nucleophilic substitution reactions. isres.org
Halogen atoms at the C5 position of 1,2,4-thiadiazoles are effective leaving groups, facilitating their displacement by a wide range of nucleophiles. This reactivity makes C5-halogenated 1,2,4-thiadiazoles valuable intermediates in the synthesis of diverse derivatives. The electron-withdrawing nature of the heterocyclic ring system enhances the electrophilicity of the C5 carbon, making it prone to attack by nucleophiles. nih.gov
The reactivity extends to various classes of nucleophiles, including:
N-Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines react to form 5-amino-1,2,4-thiadiazole derivatives.
O-Nucleophiles: Alkoxides and phenoxides can displace the halogen to yield the corresponding 5-alkoxy or 5-aryloxy ethers.
S-Nucleophiles: Thiolates readily react to produce 5-thioether derivatives.
The table below summarizes typical nucleophilic substitution reactions on halogenated thiadiazole rings, illustrating the versatility of these substrates.
| Nucleophile (Nu) | Reagent Example | Product Type |
| Amine | R-NH₂ | 5-Amino-1,2,4-thiadiazole |
| Alkoxide | R-O⁻ Na⁺ | 5-Alkoxy-1,2,4-thiadiazole |
| Thiolate | R-S⁻ Na⁺ | 5-(Alkyl/Aryl)thio-1,2,4-thiadiazole |
| Azide | NaN₃ | 5-Azido-1,2,4-thiadiazole |
This table is illustrative of general reactions involving halogenated thiadiazoles.
The displacement of the chloro group in 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems. masterorganicchemistry.com The reaction mechanism involves two main steps:
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient C5 carbon atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The negative charge in this intermediate is delocalized over the electronegative nitrogen atoms of the thiadiazole ring, which provides significant stabilization.
Elimination of the Leaving Group: In the second step, the aromaticity of the thiadiazole ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the final substituted product. chemistrysteps.comlibretexts.org
The presence of the electron-withdrawing 3-nitrophenyl group further activates the thiadiazole ring towards nucleophilic attack by inductively withdrawing electron density, thereby stabilizing the anionic Meisenheimer intermediate and accelerating the reaction. masterorganicchemistry.com
The SNAr reaction is a powerful synthetic tool for introducing a wide array of functional groups at the C5 position of the 1,2,4-thiadiazole ring. By selecting the appropriate nucleophile, a diverse library of derivatives can be synthesized from this compound. For instance, reaction with various substituted anilines or piperazines can lead to the formation of novel amine derivatives. Similarly, reactions with substituted thiols can be employed to generate a series of thioethers.
The following table provides examples of C5-substituted derivatives that can be theoretically formed from the parent compound.
| Reagent | Product Name |
| Ammonia | 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine |
| Sodium methoxide | 5-Methoxy-3-(3-nitrophenyl)-1,2,4-thiadiazole |
| Sodium thiophenoxide | 3-(3-Nitrophenyl)-5-(phenylthio)-1,2,4-thiadiazole |
| Piperidine | 5-(Piperidin-1-yl)-3-(3-nitrophenyl)-1,2,4-thiadiazole |
Reactions Involving the Nitrophenyl Moiety
The 3-nitrophenyl substituent on the thiadiazole ring also serves as a reactive site, primarily through transformations of the nitro group and potential, though challenging, substitutions on the phenyl ring itself.
The nitro group is one of the most versatile functional groups, and its reduction can lead to a variety of nitrogen-containing functionalities, most commonly the amino group. The reduction of aromatic nitro compounds is a well-established and fundamental transformation in organic synthesis. wikipedia.org A variety of reagents can be employed to selectively reduce the nitro group of this compound to an amine, forming 3-(5-Chloro-1,2,4-thiadiazol-3-yl)aniline.
The 1,2,4-thiadiazole ring is generally stable towards many common reducing agents, allowing for chemoselective reduction of the nitro group. isres.org Care must be taken with certain reagents to avoid reduction or cleavage of the C-Cl bond.
Commonly used methods for this transformation are summarized in the table below.
| Reagent/System | Conditions | Comments |
| H₂, Pd/C | Catalytic hydrogenation | A clean and efficient method, often proceeds under mild conditions. |
| SnCl₂ / HCl | Metal in acidic media | A classic and reliable method for nitro group reduction. wikipedia.org |
| Fe / HCl or NH₄Cl | Metal in acidic or neutral media | An inexpensive and effective industrial method. wikipedia.org |
| Na₂S₂O₄ (Sodium dithionite) | Aqueous solution | A mild reducing agent, useful for selective reductions. wikipedia.org |
The resulting amine, 3-(5-Chloro-1,2,4-thiadiazol-3-yl)aniline, is a valuable intermediate itself, as the amino group can be further functionalized, for example, through diazotization or acylation reactions.
Electrophilic aromatic substitution (SEAr) on the nitrophenyl ring of this compound is theoretically challenging. The phenyl ring is subjected to the strong deactivating effects of two powerful electron-withdrawing groups: the nitro group and the 1,2,4-thiadiazol-3-yl substituent. masterorganicchemistry.comwikipedia.orglibretexts.org
Deactivating Effects: Both the nitro group and the heterocyclic ring withdraw electron density from the phenyl ring through inductive and resonance effects, making it significantly less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comlibretexts.org Reactions such as nitration or halogenation would require extremely harsh conditions, which may lead to decomposition of the starting material. wikipedia.org
Directing Effects: In a hypothetical SEAr reaction, the regiochemical outcome would be dictated by the directing influence of the existing substituents.
The nitro group is a strong meta-director.
The 1,2,4-thiadiazol-3-yl group is also expected to be a strong deactivating group and thus a meta-director.
Considering the positions on the phenyl ring relative to the thiadiazole (at C1):
The nitro group is at C3.
The positions meta to the thiadiazole are C3 (occupied) and C5.
The positions meta to the nitro group are C1 (occupied) and C5.
Both groups cooperatively direct incoming electrophiles to the C5 position. The C2, C4, and C6 positions are strongly deactivated. Therefore, if an electrophilic substitution were to occur, it would be overwhelmingly directed to the C5 position. However, the cumulative deactivation makes such a reaction highly improbable under standard laboratory conditions. msu.edu
Electrophilic Reactivity and Basicity of the 1,2,4-Thiadiazole Ring System
The 1,2,4-thiadiazole ring system is generally characterized by low electrophilic reactivity. The carbon atoms within the ring are electron-deficient due to the inductive effects of the adjacent sulfur and nitrogen heteroatoms. chemicalbook.com This electron deficiency makes the ring carbons resistant to attack by electrophiles, rendering electrophilic substitution reactions such as nitration or halogenation difficult without the presence of strong electron-donating groups. nih.gov
The basicity of the 1,2,4-thiadiazole ring is considered weak. This is a consequence of the ring's high aromaticity and the electron-withdrawing nature of the integrated sulfur atom. chemicalbook.com However, the pyridine-like nitrogen atoms in the ring possess a degree of electron density, making them the preferential sites for electrophilic attack. chemicalbook.com Consequently, reactions like N-alkylation or N-acylation can occur at the ring nitrogens, leading to the formation of mesoionic compounds upon quaternization. chemicalbook.comnih.gov
Table 1: Reactivity Characteristics of the 1,2,4-Thiadiazole Ring
| Reaction Type | Reactivity Level | Reactive Site | Rationale |
|---|---|---|---|
| Electrophilic Substitution (at Carbon) | Very Low / Inert | Ring Carbons (C3/C5) | Electron-deficient nature of carbons due to electronegative N and S atoms. chemicalbook.com |
| Electrophilic Attack (at Nitrogen) | Moderate | Ring Nitrogens (N2/N4) | Lone pair availability on pyridine-like nitrogen atoms makes them preferential sites for alkylation or acylation. chemicalbook.com |
| Nucleophilic Substitution | High (with good leaving group) | Ring Carbons (C3/C5) | Electron-deficient carbons are susceptible to attack by nucleophiles. chemicalbook.comnih.gov |
| Basicity | Weak | Ring Nitrogens | High aromaticity and inductive effect of the sulfur atom reduce the availability of nitrogen lone pairs for protonation. chemicalbook.com |
Ring-Opening and Degradation Pathways of 1,2,4-Thiadiazoles
The stability of the 1,2,4-thiadiazole ring is significantly influenced by the nature of its substituents and the reaction conditions. Generally, the aromatic nature of the ring confers a degree of stability. Substituted 1,2,4-thiadiazoles are often stable in acidic media. chemicalbook.commdpi.com However, the electron-deficient ring is susceptible to cleavage under strongly basic conditions. chemicalbook.comnih.gov Treatment with strong nucleophiles or bases can lead to ring fission, a characteristic reaction of the 1,3,4-thiadiazole (B1197879) nucleus which shares similarities with the 1,2,4-isomer. chemicalbook.comnih.gov
Regarding oxidative and reductive conditions, the ring itself is relatively robust. The synthesis of 1,2,4-thiadiazoles often involves oxidative dimerization of thioamides, indicating the product's stability to the oxidizing agents used. acs.orgnih.gov The sulfur atom can be oxidized to form S-oxides and S,S-dioxides, which significantly alters the ring's electronic properties and reactivity. nih.gov While specific degradation pathways for this compound under these conditions are not extensively detailed, the general stability profile of substituted thiadiazoles suggests a higher susceptibility to basic and potent nucleophilic attack rather than acidic, mild oxidative, or reductive environments.
Table 2: Stability of the 1,2,4-Thiadiazole Ring Under Various Conditions
| Condition | Stability/Susceptibility | Observed Outcome |
|---|---|---|
| Acidic (Aqueous) | Generally Stable | The ring structure is typically maintained. chemicalbook.com |
| Basic (Strong) | Susceptible | Ring-opening and fission can occur due to nucleophilic attack by hydroxide (B78521) or other strong bases. chemicalbook.comnih.gov |
| Oxidative | Relatively Stable | The ring can be formed under oxidative conditions; the sulfur atom can be oxidized to SO or SO2 with strong oxidants. nih.govnih.gov |
| Reductive | Generally Stable | Specific reductive cleavage is not a commonly cited degradation pathway under standard conditions. |
1,2,4-Thiadiazoles are recognized as a class of heterocyclic agents that can interact with thiol-containing biomolecules, such as proteins with cysteine residues. nih.gov This interaction can lead to the inactivation of enzymes through the formation of a disulfide bond, which involves the scission of the N-S bond within the thiadiazole ring. nih.gov
Research into 3-chloro-5-substituted-1,2,4-thiadiazoles has highlighted their exceptional reactivity towards thiols in aqueous solutions. nih.gov These compounds act as selective and efficient modifiers of protein thiols. The mechanism involves a nucleophilic aromatic substitution (SNAr) reaction where the cysteine thiol attacks the electron-deficient thiadiazole ring. nih.gov This reactivity makes the 1,2,4-thiadiazole scaffold a potent electrophilic "warhead" for specifically targeting cysteine residues in biological systems. nih.govnih.gov
Exploiting this compound as a Synthetic Intermediate
The presence of a halogen atom at the 5-position of the 1,2,4-thiadiazole ring makes this compound a valuable and versatile synthetic intermediate. The chlorine atom acts as an excellent leaving group in nucleophilic substitution reactions. nih.gov The electron-deficient nature of the C5 carbon, enhanced by the adjacent nitrogen and sulfur atoms, makes it highly susceptible to attack by a wide range of nucleophiles.
This reactivity allows for the facile introduction of various functional groups at the 5-position. Halogenated thiadiazoles are key precursors for creating diverse libraries of substituted thiadiazole derivatives. nih.gov Nucleophiles based on nitrogen (amines, piperazines), oxygen (alcohols, phenols), and sulfur (thiols) can readily displace the 5-chloro substituent, enabling significant structural diversification. nih.gov This synthetic utility is crucial for developing new compounds in medicinal and materials chemistry.
Table 3: Examples of Nucleophilic Substitution on 5-Chloro-1,2,4-Thiadiazole Scaffolds
| Nucleophile Type | Example Nucleophile | Resulting 5-Substituent | Significance |
|---|---|---|---|
| Sulfur-based | Thiols (R-SH) | -SR (Thioether) | Creates new S-C bonds, useful in modifying biological activity. nih.gov |
| Nitrogen-based | Amines (R-NH2), Piperazines | -NHR (Amino), Piperazinyl | Allows for the introduction of basic centers and further functionalization. nih.gov |
| Oxygen-based | Alcohols (R-OH), Phenols | -OR (Ether/Phenoxy) | Modifies polarity and hydrogen bonding capabilities. |
| Carbon-based | Active Methylene Compounds | -CH(R)2 | Forms new C-C bonds, expanding the carbon skeleton. rsc.org |
Mechanistic Elucidation of 1,2,4 Thiadiazole Mediated Interactions
Mechanisms of Antimicrobial Action:This section was set to explore the compound's effects on microbes, excluding physiological outcomes in humans or animals.
Modulation of Defense Enzyme Activities in Plant Pathogen Systems
Detailed experimental studies specifically elucidating the modulation of plant defense enzymes, such as peroxidases, chitinases, or β-1,3-glucanases, by 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole are not prominently available in the reviewed literature. The 1,2,4-thiadiazole (B1232254) class of compounds is known for a wide range of bioactivities, including fungicidal properties, which inherently suggests interaction with biological systems. researchgate.netnih.gov In general, such compounds can interact with crucial enzymes in pathogens. nih.gov The mechanism often involves the electrophilic nature of the thiadiazole ring, which can react with nucleophilic residues like cysteine in enzyme active sites, leading to inactivation. nih.govnih.gov However, specific data on how this compound influences the defensive enzymatic pathways in a plant's response to pathogens has not been detailed.
Disruption of Glycolysis/Gluconeogenesis Pathways
Information regarding the specific disruptive effects of this compound on the glycolysis or gluconeogenesis pathways in pathogenic organisms is scarce. While many antimicrobial agents function by targeting central metabolic pathways to halt pathogen growth, a direct link between this specific compound and the inhibition of key glycolytic enzymes has not been established in the available research.
Corrosion Inhibition Mechanisms on Metal Surfaces
The molecular structure of this compound is highly indicative of its potential as a corrosion inhibitor for metals, such as mild steel, in acidic environments. The mechanism of action for thiadiazole derivatives is well-established and is predicated on the molecule's ability to adsorb onto the metal surface, forming a protective barrier. ijcsi.proaspur.rs
Adsorption Characteristics and Modes of Surface Interaction
The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the metal surface. This process creates a film that isolates the metal from the corrosive medium. nih.govekb.eg The adsorption can occur through two main modes:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged molecule. In acidic solutions, the heteroatoms in the thiadiazole ring can become protonated, allowing for electrostatic attraction to the negatively charged metal surface (due to adsorbed anions like Cl⁻ or SO₄²⁻). ekb.egpeacta.org
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type covalent bond. This is a stronger form of adsorption and involves the lone pair electrons of the heteroatoms and the vacant d-orbitals of the metal atoms (e.g., iron). nih.govpeacta.org
Often, the adsorption of thiadiazole inhibitors is a combination of both physisorption and chemisorption. nih.gov The process typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.neticrc.ac.ir This adsorbed layer blocks the active sites where corrosion would otherwise occur, thereby decreasing the corrosion rate. nih.gov
The table below illustrates typical electrochemical parameters for a metal in an acid solution with and without the presence of a generic 1,2,4-thiadiazole inhibitor, demonstrating the effect of adsorption on corrosion current and resistance.
| Condition | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (η%) |
| 1 M HCl | -480 | 1050 | 25 | - |
| 1 M HCl + 50 ppm Inhibitor | -465 | 115 | 290 | 89.0 |
| 1 M HCl + 100 ppm Inhibitor | -450 | 63 | 510 | 94.0 |
This is an interactive table based on representative data for thiadiazole derivatives. nih.gov
Role of Heteroatoms (S, N) as Active Adsorption Sites
The high efficiency of thiadiazole derivatives as corrosion inhibitors is fundamentally linked to the presence of nitrogen (N) and sulfur (S) atoms within the heterocyclic ring. ijcsi.proorientjchem.orgnih.gov These heteroatoms are the primary active centers for adsorption. nih.govekb.eg
Lone Pair Electrons: Both the nitrogen and sulfur atoms possess lone pairs of electrons which can be readily shared with the vacant d-orbitals of iron or other metals, forming stable coordinate bonds (chemisorption). nih.govscientific.net
Charge Distribution: The presence of these electronegative atoms creates a significant charge density around the ring, making it an effective nucleophile that is attracted to the electrophilic metal surface.
The combination of multiple heteroatoms within a single molecule enhances its ability to bond securely to the metal surface, often at multiple points, leading to a more stable and effective protective film compared to compounds containing only nitrogen or sulfur. nih.govnih.gov
Influence of Molecular Structure on Inhibition Efficiency
π-Electron System: The delocalized π-electrons of both the 1,2,4-thiadiazole ring and the attached phenyl ring can interact with the metal surface. This interaction further stabilizes the adsorbed layer. nih.govorientjchem.org The planar nature of these rings facilitates effective packing and coverage on the metal surface.
The table below provides a conceptual comparison of how different substituent groups on a phenyl-thiadiazole scaffold might influence inhibition efficiency.
| Substituent Group (on Phenyl Ring) | Electronic Effect | Expected Impact on Electron Density of Thiadiazole Ring | Conceptual Inhibition Efficiency |
| -OCH₃ (Methoxy) | Electron-Donating | Increase | High |
| -CH₃ (Methyl) | Electron-Donating | Increase | Moderate-High |
| -H (Hydrogen) | Neutral | Baseline | Moderate |
| -Cl (Chloro) | Electron-Withdrawing | Decrease | Moderate-Low |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Decrease | Low |
This table illustrates general principles of structure-activity relationships in corrosion inhibitors. researchgate.net
Applications of 1,2,4 Thiadiazole Derivatives in Advanced Chemical Fields
Role in Materials Science and Organic Electronics
Applications in Spintronics and Thermally Stable Radical-Anion Salts
While direct studies on 5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole in spintronics are not extensively documented, the broader class of thiadiazole-containing molecules has shown potential in this field. For instance, derivatives like vanadyl tetrakis(thiadiazole) porphyrazine have been explored for their magnetic properties, which are of interest for applications in spintronic devices. The control of spin-spin interactions between neighboring molecules is a critical aspect of developing molecular-scale quantum-information processing technologies.
Furthermore, the ability of thiadiazole rings to stabilize radical anions is a key area of research. The electrochemical reduction of certain fused thiadiazole systems, such as researchgate.netajchem-a.comnih.govThiadiazolo[3,4-c] researchgate.netajchem-a.comnih.govthiadiazole, can lead to the formation of long-lived and stable radical anions. nih.gov These species are generated through the acceptance of an electron, which becomes delocalized over the heterocyclic framework. mdpi.com The stability of these radical anions allows for their isolation as salts, often with counterions like potassium complexed with a crown ether. nih.gov Such stable radical species are fundamental to the development of molecular conductors and magnetic materials. The electron-withdrawing nature of the nitro group on the phenyl ring of this compound suggests it could also form radical anions, though specific research into its stability and properties is required.
Agrochemical Applications and Environmental Chemistry
Thiadiazole derivatives are widely recognized for their biological activities, leading to their investigation and use in various agrochemical applications. isres.orgrsc.org
Development of Herbicidal and Insecticidal Agents
Derivatives of thiadiazole have been developed as both herbicidal and insecticidal agents. researchgate.net For example, certain 1,3,4-thiadiazole (B1197879) compounds have shown potent herbicidal effects by inhibiting photosynthesis and disrupting chloroplast structure in weeds. researchgate.net Commercially relevant herbicides like Tebuthiuron contain a 1,3,4-thiadiazole core. In the realm of insecticides, various substituted 1,2,4-thiadiazoles have been synthesized and evaluated for their activity against common agricultural pests. researchgate.net Research has shown that 3-pyridyl-substituted derivatives of 1,2,4-thiadiazole (B1232254) exhibit good insecticidal activity against insects like Nilaparvata lugens and Aphis craccivora. researchgate.net
Fungicidal Properties and Crop Protection
The thiadiazole scaffold is present in several compounds investigated for their fungicidal properties, which are crucial for crop protection. dntb.gov.uanih.govresearchgate.net For example, Etridiazole, a fungicide containing a thiadiazole ring, is used to control soil-borne pathogens such as Pythium and Phytophthora species. dntb.gov.ua Research into other derivatives, including those based on the 1,2,3-thiadiazole (B1210528) and 1,3,4-thiadiazole isomers, has demonstrated their potential to inhibit the growth of a wide range of phytopathogenic fungi. nih.govresearchgate.netmdpi.com The mechanism of action for some of these compounds involves inducing systemic resistance in the host plant, providing broader protection against pathogens. nih.govresearchgate.net
Role as Corrosion Inhibitors in Industrial Systems
Thiadiazole derivatives have proven to be effective corrosion inhibitors, particularly for mild steel in acidic environments commonly found in industrial processes. nih.govmdpi.comijcsi.pro The efficacy of these compounds stems from their molecular structure, which includes sulfur and nitrogen heteroatoms with lone pairs of electrons, as well as π-electrons in the aromatic ring. ajchem-a.com
These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes both cathodic and anodic corrosion reactions. mdpi.comaspur.rs This adsorption can occur through physisorption (weaker, electrostatic interactions) or chemisorption (stronger, covalent bond formation). aspur.rs The presence of substituents on the thiadiazole ring significantly influences the inhibition efficiency. A study on 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole, a compound structurally related to the subject of this article, confirmed its function as a mixed-type corrosion inhibitor for mild steel. nih.gov The nitrophenyl group, while being an electron-withdrawing group that can sometimes decrease inhibition, is part of a larger conjugated system that facilitates adsorption. researchgate.netnih.gov
| Compound | Metal | Corrosive Medium | Inhibition Mechanism |
|---|---|---|---|
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | Mixed-type inhibitor, adsorption on metal surface nih.gov |
| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | Mild Steel | Acidic Solutions | Adsorption via N and S atoms and π-electrons mdpi.com |
| 2-amino-5-styryl-1,3,4-thiadiazole | C1018 Steel | 1 M HCl | Mixed-type inhibitor, chemical adsorption ijcsi.pro |
| 2-amino-5-heptyl-1,3,4-thiadiazole | C1018 Steel | 1 M HCl | Cathodic-type inhibitor, chemical adsorption ijcsi.pro |
This compound as a Precursor in Diverse Organic Synthesis
Halogenated thiadiazoles are valuable intermediates in organic synthesis. The chlorine atom at the 5-position of the 1,2,4-thiadiazole ring in this compound serves as a good leaving group, making this position highly reactive toward nucleophilic substitution. isres.orgnih.gov
Emerging Research Directions and Future Prospects for 1,2,4 Thiadiazole Chemistry
Exploration of Novel Synthetic Methodologies for Complex Derivatives
The synthesis of the 1,2,4-thiadiazole (B1232254) ring is a cornerstone of its chemistry, with ongoing efforts to develop more efficient, sustainable, and versatile methods. nih.gov Modern synthetic chemistry is moving beyond traditional condensation reactions towards greener and more sophisticated approaches. researchgate.net Recent advances focus on methods that offer high yields, broad substrate scope, and mild reaction conditions. rsc.org
Key emerging strategies include:
Metal-Free Synthesis : To avoid residual metal contamination, particularly in pharmaceutical applications, metal-free oxidative cyclization methods are being developed. rsc.org Reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) and tert-butyl nitrite have proven effective for promoting the intramolecular S-N bond formation required to create the thiadiazole ring. rsc.org
Electro-oxidative Synthesis : Electrochemical methods provide a green alternative by using electricity to drive the dehydrogenative N-S bond formation from imidoyl thioureas, avoiding the need for chemical oxidants. rsc.org
Catalytic Approaches : Iodine-catalyzed oxidative dimerization of thioamides in the presence of oxygen as the terminal oxidant represents an environmentally friendly route. rsc.org Furthermore, enzymatic synthesis using vanadium-dependent haloperoxidases is an emerging biotechnology for constructing the 1,2,4-thiadiazole core with high chemoselectivity.
Green Chemistry Approaches : The use of sustainable solvents, microwave irradiation, and reusable catalysts are central to reducing the environmental impact of synthesis. researchgate.net For instance, NiFe₂O₄ nanoparticles have been used as a reusable catalyst for the green synthesis of related thiazole scaffolds. nih.govacs.org
| Synthetic Method | Key Features |
| Metal-Free Oxidative Cyclization | Employs reagents like PIFA; avoids metal catalysts; short reaction times. rsc.org |
| Electro-oxidative Synthesis | Uses electricity as the oxidant; catalyst- and external oxidant-free. rsc.org |
| Iodine-Catalyzed Dimerization | Utilizes a catalyst with O₂ as the terminal oxidant; environmentally benign. rsc.org |
| Enzymatic Synthesis | Biocatalytic approach using enzymes like haloperoxidases; high selectivity. |
Advanced Computational Design and Virtual Screening of New Analogs
Computational chemistry has become an indispensable tool for accelerating the discovery of new 1,2,4-thiadiazole derivatives with desired properties. In silico techniques allow researchers to design and evaluate vast libraries of virtual compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov This approach significantly reduces the time and cost associated with drug discovery and materials development.
Current computational strategies include hierarchical virtual screening, molecular docking, and molecular dynamics simulations. nih.gov These methods are used to predict how different analogs will interact with biological targets, such as enzymes or receptors. mdpi.com For example, computational studies have been employed to identify novel 1,3,4-thiadiazole (B1197879) derivatives as potential inhibitors for targets related to COVID-19. By modeling the binding affinity of virtual compounds to key viral proteins, researchers can select molecules with a high probability of success for laboratory synthesis. nih.gov Similarly, this approach is used to design selective inhibitors for specific enzyme isoforms, such as carbonic anhydrase, which is relevant in cancer therapy. nih.gov
Investigation of Unique Reactivity Profiles and Transformation Pathways
Understanding the fundamental reactivity of the 1,2,4-thiadiazole ring is crucial for its application. The ring is a relatively stable aromatic system, but it possesses unique reactivity that can be exploited for various purposes. isres.org A key area of investigation is the reactivity of the endocyclic N-S bond. nih.gov
One of the most significant reactivity profiles involves the interaction of the 1,2,4-thiadiazole core with nucleophilic cysteine residues in proteins. The cysteine thiol can attack the electrophilic sulfur atom in the N-S bond, leading to the cleavage of the heterocyclic ring and the formation of a covalent disulfide bond between the inhibitor and the protein. This irreversible mechanism of action makes 1,2,4-thiadiazoles effective "warheads" for designing targeted covalent inhibitors against cysteine-dependent enzymes, a strategy of great interest in drug development. nih.gov The 5-position of the ring is also known to be the most reactive site for nucleophilic substitution reactions, providing a handle for further functionalization. isres.org
Development of Multitarget-Directed Ligands Incorporating the 1,2,4-Thiadiazole Core
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov The traditional "one molecule, one target" approach is often insufficient for treating such conditions. This has led to the rise of the multitarget-directed ligand (MTDL) strategy, where a single molecule is designed to interact with two or more biological targets simultaneously. nih.gov
The 1,2,4-thiadiazole scaffold is an attractive core for designing MTDLs due to its rigid structure and ability to be substituted at multiple positions, allowing for the precise orientation of pharmacophores needed to interact with different targets. Researchers are exploring the integration of the 1,2,4-thiadiazole moiety with other known pharmacophores to create hybrid molecules with combined activities. This approach has been applied in the design of novel anticancer agents and potential treatments for Alzheimer's disease. researchgate.netnih.gov
Potential in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by noncovalent interactions, such as hydrogen bonding and π-stacking. The ability of molecules to self-assemble into ordered, functional superstructures is a rapidly growing field with applications in materials science and nanotechnology.
Thiadiazole derivatives are being investigated for their potential in supramolecular chemistry. The planar, aromatic nature of the 1,2,4-thiadiazole ring facilitates π-stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors. nih.gov By modifying the substituents on the thiadiazole core, researchers can control the self-assembly process to form complex architectures like ribbons, dimers, and helical supramolecular polymers. nih.gov For example, studies on thienopyrrole-fused thiadiazoles have shown that the steric bulk of side chains can influence the assembly mechanism, leading to the formation of chiral helical structures with interesting chiroptical properties.
Integration with Nanotechnology for Advanced Functional Systems
The intersection of 1,2,4-thiadiazole chemistry and nanotechnology opens up new possibilities for creating advanced functional systems. Thiadiazole derivatives can be used as building blocks for functional materials or as ligands to functionalize nanoparticles, combining the unique properties of the heterocycle with the advantages of nanoscale materials. isres.org
In materials science, 1,2,4-thiadiazoles are explored as components of organic electronic materials due to their electron-accepting properties. isres.org In nanomedicine, thiadiazole derivatives can be attached to the surface of nanoparticles to create targeted drug delivery systems. For instance, a derivative of the related 1,3,4-thiadiazole has been used to functionalize magneto-fluorescent nanoparticles for targeted therapy and imaging of colorectal cancer. nih.gov The thiadiazole moiety can act as a targeting agent by binding to specific enzymes that are overexpressed in cancer cells. Furthermore, nanoparticles have been developed as reusable catalysts for the green synthesis of thiadiazole and related heterocyclic scaffolds, merging nanotechnology with sustainable chemistry. nih.govacs.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
